Fmoc-Orn(Dnp)-OH

Solid-phase peptide synthesis Orthogonal protection Acid-labile groups

Fmoc-Orn(Dnp)-OH (CAS 252049-04-0) features TFA-stable, thiol-cleavable Dnp orthogonal protection. The Dnp group serves as an intrinsic FRET quencher, eliminating post-synthetic labeling required with Alloc/Boc analogs. Ideal for on-resin cyclization and split-and-pool libraries. ≥97% HPLC purity ensures reliable SPPS integration.

Molecular Formula C26H24N4O8
Molecular Weight 520.51
CAS No. 252049-04-0
Cat. No. B613377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Orn(Dnp)-OH
CAS252049-04-0
SynonymsFmoc-Orn(Dnp)-OH; C26H24N4O8; 6975AH; ZINC15722257; 252049-04-0
Molecular FormulaC26H24N4O8
Molecular Weight520.51
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C26H24N4O8/c31-25(32)23(10-5-13-27-22-12-11-16(29(34)35)14-24(22)30(36)37)28-26(33)38-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,11-12,14,21,23,27H,5,10,13,15H2,(H,28,33)(H,31,32)/t23-/m0/s1
InChIKeyQIVVRAUNWOIMQK-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Orn(Dnp)-OH Procurement Guide: Orthogonal Protection and FRET Quencher Building Block


Fmoc-Orn(Dnp)-OH (CAS 252049-04-0) is an orthogonally protected ornithine derivative employed in Fmoc-based solid-phase peptide synthesis (SPPS). The compound contains an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino function and a Dnp (2,4-dinitrophenyl) group attached to the δ-amino side chain of L-ornithine . The Dnp group exhibits acid-stable, base-labile orthogonal behavior, enabling selective deprotection strategies distinct from Fmoc chemistry, while also serving as an intrinsic fluorescence quencher in Förster resonance energy transfer (FRET) applications [1].

Fmoc-Orn(Dnp)-OH Substitution Risk: Why Ornithine Analogs Are Not Interchangeable


Substituting Fmoc-Orn(Dnp)-OH with alternative ornithine derivatives such as Fmoc-Orn(Alloc)-OH or Fmoc-Orn(Boc)-OH is not functionally equivalent. The Dnp group confers a unique orthogonal deprotection profile—stable to TFA but labile to nucleophilic thiols—distinct from Alloc (Pd-catalyzed) or Boc (TFA-labile) groups, which governs synthetic route compatibility . Critically, the Dnp moiety also functions as an intrinsic fluorescence quencher, enabling direct incorporation into FRET substrates without post-synthetic labeling; Alloc- and Boc-protected analogs lack this spectral functionality entirely [1]. Furthermore, Dnp-protected amines are susceptible to nucleophilic displacement during repeated Fmoc deprotection cycles using piperidine, a side reaction that does not occur with Alloc- or Boc-protected derivatives and imposes constraints on sequence design that must inform procurement decisions [2].

Fmoc-Orn(Dnp)-OH Quantitative Differentiation: Orthogonality, FRET Performance, and Procurement Specifications


Dnp Orthogonal Stability: Fmoc-Orn(Dnp)-OH vs Fmoc-Orn(Boc)-OH Under Acidic SPPS Cleavage

Fmoc-Orn(Dnp)-OH enables true orthogonality in Fmoc SPPS that Fmoc-Orn(Boc)-OH cannot provide. The Dnp group remains intact under TFA cleavage conditions (commonly 95% TFA), whereas the Boc group is quantitatively removed under the same acidic environment . This orthogonality is documented in side-by-side deprotection tolerance tables for Dnp-bearing amino acid derivatives versus other protecting groups, confirming Dnp as acid-tolerant (TFA-stable) and base-labile (piperidine-sensitive) [1]. The Dnp group is removed via thiolytic cleavage using nucleophiles such as thiophenol or β-mercaptoethanol in basic conditions, a mechanism orthogonal to both Fmoc (base) and global resin cleavage (acid) steps [2].

Solid-phase peptide synthesis Orthogonal protection Acid-labile groups

FRET Quenching Efficiency: Dnp as an Intrinsic Acceptor Versus Non-Chromogenic Analogs

Fmoc-Orn(Dnp)-OH functions as a dual-purpose building block wherein the Dnp moiety serves as an intrinsic fluorescence quencher, obviating post-synthetic labeling steps required for non-chromogenic analogs such as Fmoc-Orn(Alloc)-OH or Fmoc-Orn(Boc)-OH [1]. The Dnp group absorbs in the 350-400 nm range and efficiently quenches fluorophores emitting in the overlapping region, including Mca (7-methoxycoumarin-4-acetyl) and Trp (tryptophan) . The Dnp group is established as the preferred quencher for use in conjunction with the Mca fluorophore in fluorescence-quenched peptide substrates, enabling sensitive protease activity assays .

FRET substrates Fluorescence quenching Protease assays

Dnp Instability During Fmoc Deprotection: Procurement Implications for Sequence Design

A critical liability differentiating Fmoc-Orn(Dnp)-OH from acid-labile or hydrogenolytically cleavable analogs is the susceptibility of the Dnp group to nucleophilic displacement during repeated piperidine-mediated Fmoc deprotection cycles. In peptides containing Nim-Dnp-histidine, the Dnp group undergoes partial displacement during aminolytic Fmoc removal, forming Nε-Dnp lysine side products [1]. By class inference, Dnp-protected ornithine residues are subject to the same side reaction. This contrasts with Fmoc-Orn(Alloc)-OH, which is stable to piperidine and removed exclusively via Pd(0) catalysis, and Fmoc-Orn(Boc)-OH, which remains intact under basic Fmoc deprotection but is TFA-labile .

Side reactions Fmoc deprotection Peptide synthesis troubleshooting

Purity Specification: Fmoc-Orn(Dnp)-OH Batch-to-Batch Consistency Requirements

Commercially available Fmoc-Orn(Dnp)-OH is supplied at purities ranging from 95% to 98% as determined by HPLC . This purity specification is comparable to Fmoc-Orn(Alloc)-OH (≥98.0% HPLC) and Fmoc-Orn(Boc)-OH (≥96.0% HPLC) . The primary impurity risk in Dnp-protected derivatives arises from Dnp migration or premature cleavage during storage, necessitating verification via HPLC and mass spectrometry prior to use in critical syntheses. Storage at -20°C with protection from moisture is recommended to maintain integrity over ≥6 months [1].

HPLC purity Quality control Peptide synthesis reproducibility

Fmoc-Orn(Dnp)-OH Validated Applications: FRET Substrates and Orthogonal SPPS


Synthesis of Internally Quenched FRET Substrates for Protease Screening

Fmoc-Orn(Dnp)-OH is incorporated during SPPS to install a Dnp quencher moiety at a defined internal position, eliminating post-synthetic conjugation steps required when using non-chromogenic building blocks such as Fmoc-Orn(Alloc)-OH or Fmoc-Orn(Boc)-OH [1]. Following peptide assembly and N-terminal Mca fluorophore coupling, the resulting internally quenched substrate enables real-time monitoring of protease activity with enhanced signal-to-background ratios .

Orthogonal Protection in Multi-Step Peptide Macrocyclization

The TFA-stable, thiol-cleavable Dnp group on Fmoc-Orn(Dnp)-OH provides true orthogonality for syntheses requiring selective side-chain deprotection after global resin cleavage . Unlike Fmoc-Orn(Boc)-OH, where the Boc group is removed during TFA cleavage, Dnp-protected δ-amine survives the cleavage step and can be selectively unveiled via thiolysis for on-resin or post-cleavage cyclization, enabling convergent synthetic strategies inaccessible with acid-labile protecting groups [2].

Combinatorial Library Construction Requiring Orthogonal Amine Handles

In solid-phase combinatorial chemistry, the orthogonal reactivity profile of Fmoc-Orn(Dnp)-OH (Fmoc removed by piperidine, Dnp removed by thiols) permits sequential diversification at α- and δ-amine positions without cross-reactivity . This orthogonal strategy is foundational for generating split-and-pool libraries with controlled substitution patterns, a capability not afforded by acid-labile Boc-protected ornithine derivatives in Fmoc SPPS workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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